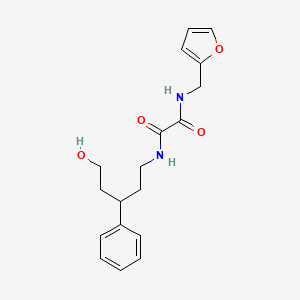

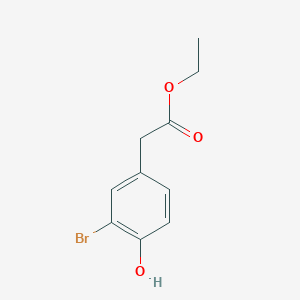

![molecular formula C24H18BNO2 B2652729 Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)- CAS No. 1686100-04-8](/img/structure/B2652729.png)

Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-” is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . It contains a boronic acid group attached to a biphenyl and fluorene structure, making it an important reagent in organic synthesis and bioconjugation chemistry .

Synthesis Analysis

The synthesis of boronic acids has been extensively studied. A key concept in its chemistry is transmetallation of its organic residue to a transition metal . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . Ethylboronic acid was synthesized by a two-stage process. First, diethylzinc and triethyl borate reacted to produce triethylborane. This compound then oxidized in air to form ethylboronic acid .Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . With only six valence electrons and a consequent deficiency of two electrons, the sp2-hybridized boron atom possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis

Boronic acids are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A Fenton-like reaction between H2O2 and HQ–Cu, generated OH radicals, which caused oxidative cleavage of iminoboronate moieties .Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . For this reason and other considerations outlined below, the corresponding boronic esters are often preferred as synthetic intermediates .科学的研究の応用

Organic Room-Temperature Phosphorescent and Mechanoluminescent Materials

Boronic acids are utilized in the creation of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. A study showed that cyclic-esterification of aryl boronic acids with dihydric alcohols forms RTP emitters and a bright ML dye with blue emission. This method alters molecular packing structures and intermolecular interactions, which are crucial for different optical properties (Zhang et al., 2018).

Drug Delivery Systems

Boronic acid derivatives have been explored for their potential in biomedical applications, including as carriers for drug delivery. A study developed a high-performance polymeric carrier for boronic acid-containing drugs, demonstrating superior pharmacokinetics and on-target drug release capabilities. This research highlights the versatility of boronic acid derivatives in enhancing antitumor efficacy and reducing hepatotoxicity (Kim, Suzuki, & Nagasaki, 2020).

Synthesis of Biphenyls via Suzuki Reaction

Imaging Boron in Plants

Research demonstrated the use of 4-fluorophenylboronic acid (FPBA) as an imaging agent for boron in maize. This study highlights the utility of boronic acid derivatives in understanding plant nutrient dynamics and development, providing insights into boron deficiency and its impact on plant growth (Housh et al., 2020).

Boronic Acid Catalysis

Boronic acids are not only valuable as reagents in transition metal-catalyzed transformations but also as catalysts themselves. They can form reversible covalent bonds with hydroxy groups, enabling electrophilic and nucleophilic modes of activation in various organic reactions. This catalytic activation promotes transformations under mild conditions, demonstrating the broad utility of boronic acids in organic chemistry (Hall, 2019).

作用機序

Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The boronic acid functional group is reputed to have low inherent toxicity . This is one of the reasons for the popularity of the Suzuki coupling in the development and synthesis of pharmaceutical agents .

将来の方向性

In the past two decades, the status of boronic acids in chemistry has risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates . The recent approval of the anti-cancer agent Velcade®, the first boronic acid containing drug commercialized, further confirms the new status of boronic acids as an important class of compounds .

特性

IUPAC Name |

[9-(4-phenylphenyl)carbazol-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BNO2/c27-25(28)19-12-15-22-21-8-4-5-9-23(21)26(24(22)16-19)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16,27-28H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORLELIEOILAEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=CC=C5)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

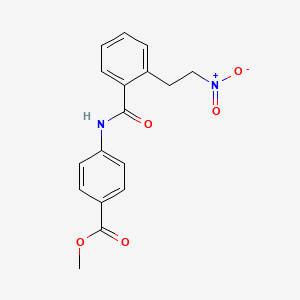

![3,3-dimethyl-5-oxo-5-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amino]pentanoic acid](/img/structure/B2652648.png)

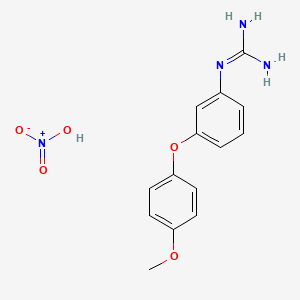

![1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2652649.png)

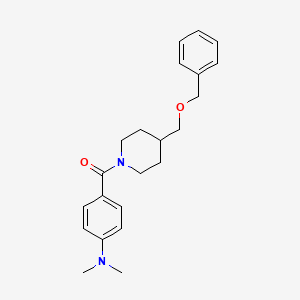

![[4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2652652.png)

![N-(2-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2652653.png)

![6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2652654.png)

![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2652657.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2652662.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2652666.png)

![2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2652669.png)